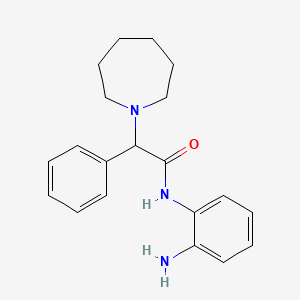
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminophenyl group, an azepane ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide typically involves the condensation of 2-aminophenyl derivatives with azepane and phenylacetamide precursors. One common method includes the reaction of 2-aminophenylamine with azepane-1-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the reduction of the azepane ring.
Substitution: Halogenated phenylacetamide derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the azepane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
Comparison: N-(2-Aminophenyl)-2-azepan-1-yl-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(azepan-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H25N3O/c21-17-12-6-7-13-18(17)22-20(24)19(16-10-4-3-5-11-16)23-14-8-1-2-9-15-23/h3-7,10-13,19H,1-2,8-9,14-15,21H2,(H,22,24) |
InChI Key |
KWMZSIQLJQJNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















